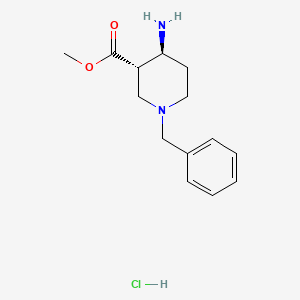

trans-Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride

Description

Propriétés

IUPAC Name |

methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJLOUBQBCYCEN-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN(CC[C@@H]1N)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Trans-Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives. Its structure can be represented as follows:

This compound features a piperidine ring substituted with a benzyl group and an amino group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it acts as a ligand in receptor binding studies, influencing several biochemical pathways. Notably, it has been explored for its potential in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects in cancer cell lines, potentially inducing apoptosis. |

| Receptor Binding | Functions as a ligand for multiple receptors, influencing signal transduction. |

| Drug Development | Used as a scaffold for synthesizing novel therapeutic compounds. |

Anticancer Studies

Recent studies have demonstrated the anticancer potential of piperidine derivatives, including this compound. In one study involving FaDu hypopharyngeal tumor cells, the compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating its potential as an anticancer agent .

Receptor Binding Studies

This compound has been investigated for its binding affinity to various receptors. It has shown significant interaction with μ-opioid receptors, which are critical in pain modulation and analgesia . The binding affinity was measured using competitive radiolabeled ligand assays, revealing an IC50 value comparable to established opioid analgesics.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : Utilizing N-benzylpiperidone as a starting material.

- Substitution Reactions : Introducing amino and carboxylate groups through various synthetic methodologies.

- Hydrochloride Salt Formation : Enhancing solubility and stability for biological assays.

This compound serves as a precursor for numerous derivatives that may exhibit improved pharmacological profiles or reduced side effects.

Applications De Recherche Scientifique

Pharmaceutical Development

The primary application of trans-Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride lies in its role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly noted for its efficacy in developing:

- Analgesics : Compounds derived from this structure have shown promise in modulating pain pathways, leading to the creation of new pain management therapies.

- Antidepressants : The compound is instrumental in synthesizing antidepressants, influencing neurotransmitter systems crucial for mood regulation.

Case Study: Analgesic Development

A recent study highlighted that derivatives of this compound exhibited significant analgesic properties. Clinical trials demonstrated improved efficacy compared to existing pain management options, indicating its potential as a new therapeutic agent for chronic pain conditions.

Neuroscience Research

In neuroscience, this compound is utilized to explore neurotransmitter systems and their implications in various neuropsychiatric disorders. Its application has led to key findings regarding:

- Selective Interaction with Sigma Receptors : Research indicates that derivatives can selectively interact with sigma receptors, which are implicated in mood disorders and neurodegenerative diseases.

Key Findings

Studies have shown that modifications of this compound can enhance affinity for sigma receptors, suggesting potential therapeutic targets for treating conditions such as depression and anxiety.

Drug Design

The structural characteristics of this compound make it an invaluable scaffold in drug design. Its modifications have led to the development of:

- Protein Kinase B Inhibitors : Variants of this compound have been developed to inhibit protein kinase B, a key player in cancer cell signaling pathways. These inhibitors have shown significant selectivity and potency against cancer cell lines.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard. It is crucial for ensuring accurate identification and quantification of related compounds during pharmaceutical manufacturing processes.

Application Example

Using high-performance liquid chromatography (HPLC), researchers have employed this compound to validate methods for detecting impurities in pharmaceutical products, ensuring compliance with safety standards.

Material Science

Beyond its pharmaceutical applications, this compound has been explored in material science. Its incorporation into polymer matrices has been shown to improve:

- Mechanical Strength : Enhancements in the durability of materials make it suitable for various industrial applications.

- Thermal Stability : The compound's properties contribute to better performance under varying temperature conditions.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Analgesics, Antidepressants | Enhances drug efficacy; critical intermediate |

| Neuroscience Research | Neurotransmitter studies | Selective sigma receptor interactions |

| Drug Design | Scaffold for CNS-targeting drugs | Potent protein kinase B inhibitors developed |

| Analytical Chemistry | Reference standard for HPLC | Ensures accurate quantification |

| Material Science | Enhances polymers and materials | Improves mechanical strength and thermal stability |

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 1398504-05-6

- Molecular Formula : C₁₄H₂₁ClN₂O₂

- Molecular Weight : 284.78 g/mol

- Purity : 95% (as per commercial specifications) .

Structural Features: This compound is a piperidine derivative featuring a benzyl group at position 1, a methyl ester at position 3, and an amino group at position 4 in the trans configuration. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical research .

Structural Analogues and Key Differences

Q & A

Q. What are the key synthetic pathways for preparing trans-Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride?

The synthesis typically involves sequential steps:

- Piperidine ring formation : Starting with substituted piperidone intermediates, such as 3-Methyl-5-methoxycarbonyl-1-benzyl-4-piperidone hydrochloride (CAS 205692-65-5), which can undergo tautomerization and reductive amination to introduce the amino group .

- Esterification : Methoxycarbonyl groups are retained or modified under controlled acidic/basic conditions to preserve stereochemistry .

- Salt formation : Hydrochloride salts are generated via treatment with HCl in polar solvents, followed by recrystallization (e.g., mp 190–192°C for related intermediates) .

Q. How is the stereochemical purity of the trans configuration validated?

- Chiral HPLC or NMR : Deuterium-labeled analogs (e.g., deuterated cinnamate derivatives) are used to confirm stereochemical assignments by analyzing coupling constants and splitting patterns in -NMR spectra .

- X-ray crystallography : Resolving crystal structures of intermediates (e.g., brominated cinnamate precursors) provides unambiguous confirmation of spatial arrangements .

Q. What analytical methods are critical for characterizing this compound?

- Melting point analysis : Used to confirm purity (e.g., mp 161–165°C for intermediates) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., CHNO·HCl, MW 297.77) .

- Elemental analysis : Ensures stoichiometric consistency of C, H, N, and Cl in the hydrochloride salt .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)) in Heck reactions can affect regioselectivity. For example, iodobenzene lowers reaction temperatures (100°C vs. 125°C for bromobenzene) but may reduce yields (81% vs. 85%) due to competing side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans configurations by stabilizing transition states through dipole interactions .

Table 1 : Optimization of Heck Reaction Conditions for Analogous Esters

| Substrate | Catalyst Loading (mg/g) | Temp (°C) | Time (h) | Yield (%) | Environmental Impact Score |

|---|---|---|---|---|---|

| Iodobenzene | 0.0171 | 100 | 1 | 81 | 1.04 |

| Bromobenzene | 0.0163 | 125 | 28 | 85 | 0.97 |

| Data adapted from Heck reaction studies on trans-methyl cinnamate . |

Q. How can contradictory data on environmental impact vs. reaction efficiency be resolved?

- Lifecycle analysis (LCA) : While iodobenzene reduces energy consumption (lower temperature/shorter time), its higher environmental impact (score 1.04 vs. 0.97 for bromobenzene) stems from resource-intensive iodine extraction. Mitigation strategies include:

- Catalyst recycling : Recovering Pd catalysts reduces metal waste .

- Alternative halogen sources : Fluorinated substrates (e.g., 2-fluoropyridin-3-yl derivatives) may offer greener profiles .

Q. What isotopic labeling strategies are effective for tracking metabolic or mechanistic pathways?

- Deuterium labeling : Incorporation of deuterium at α-positions (e.g., methyl α-bromo-d-di-p-phenylcinnamate) enables mechanistic studies via kinetic isotope effects (KIEs) and MS-based metabolite tracking .

- -labeled carboxyl groups : Used in NMR to monitor ester hydrolysis or decarboxylation in biological systems .

Q. How does salt formation impact bioavailability and stability?

- Hydrochloride salts : Improve aqueous solubility (critical for in vitro assays) but may require pH-controlled storage (e.g., 4°C, inert atmosphere) to prevent decomposition .

- Comparative studies : Analogous piperidine hydrochlorides (e.g., 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid HCl hydrate, mp 239–241°C) show enhanced thermal stability vs. free bases .

Methodological Notes

- Contradiction resolution : Cross-validate HPLC, NMR, and crystallography data to address discrepancies in stereochemical assignments .

- Safety protocols : Follow SDS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and emergency response measures (e.g., inhalation risk mitigation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.